4-bromobenzene-1-sulfonoimidamide
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Overview
Description
4-Bromobenzene-1-sulfonoimidamide is an organosulfur compound characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a sulfonoimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzene-1-sulfonoimidamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ammonia or an amine under controlled conditionsCommon reagents used in this synthesis include sulfur dichloride, ammonia, and various amines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzene-1-sulfonoimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonoimidamide group to sulfonamides or other lower oxidation state sulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfonamides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Bromobenzene-1-sulfonoimidamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromobenzene-1-sulfonoimidamide involves its interaction with specific molecular targets, leading to various biological effects. The sulfonoimidamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
Sulfonamides: Compounds where the sulfonoimidamide group is replaced by a sulfonamide group.
Sulfoximines: Compounds with a similar sulfur-nitrogen framework but with different oxidation states and substituents.
Uniqueness: 4-Bromobenzene-1-sulfonoimidamide is unique due to the presence of both a bromine atom and a sulfonoimidamide group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other related compounds .
Properties
CAS No. |
2412885-88-0 |
---|---|
Molecular Formula |
C6H7BrN2OS |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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